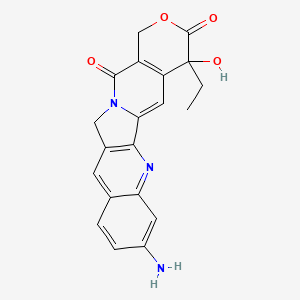
11-Amino-20(RS)-camptothecin
Cat. No. B8550700
M. Wt: 363.4 g/mol
InChI Key: VHLOBGUEYUZOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04894456
Procedure details


In a manner similar to that described for 10-nitro-20(RS)-camptothecin, a mixture of 2-amino-4-nitrobenzaldehyde is treated with the tricyclic ketone 11 yielding 11-nitro-20(RS)-camptothecin which in turn is reduced to 11-amino-20(RS)-camptothecin by palladium/carbon. Alternatively, the 11-amino-20(RS)-camptothecin is obtained by reaction of 2,4-diaminobenzaldehyde with ketone 11.
[Compound]
Name
10-nitro-20(RS)-camptothecin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
tricyclic ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:13][CH2:14][C:15]1([OH:39])[C:20](=[O:21])[O:19][CH2:18][C:17]2[C:22]([N:24]3[C:28](=[CH:29][C:16]1=2)[C:27]1[N:30]=[C:31]2[C:36](=[CH:37][C:26]=1[CH2:25]3)[CH:35]=[CH:34][C:33]([NH2:38])=[CH:32]2)=[O:23]>[Pd]>[CH3:13][CH2:14][C:15]1([OH:39])[C:20](=[O:21])[O:19][CH2:18][C:17]2[C:22]([N:24]3[C:28](=[CH:29][C:16]1=2)[C:27]1[N:30]=[C:31]2[C:36](=[CH:37][C:26]=1[CH2:25]3)[CH:35]=[CH:34][C:33]([NH2:38])=[CH:32]2)=[O:23].[NH2:1][C:2]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]
|
Inputs


Step One
[Compound]
|
Name
|
10-nitro-20(RS)-camptothecin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Step Three
[Compound]
|
Name
|
tricyclic ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)N)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)N)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=O)C=CC(=C1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04894456
Procedure details


In a manner similar to that described for 10-nitro-20(RS)-camptothecin, a mixture of 2-amino-4-nitrobenzaldehyde is treated with the tricyclic ketone 11 yielding 11-nitro-20(RS)-camptothecin which in turn is reduced to 11-amino-20(RS)-camptothecin by palladium/carbon. Alternatively, the 11-amino-20(RS)-camptothecin is obtained by reaction of 2,4-diaminobenzaldehyde with ketone 11.
[Compound]
Name
10-nitro-20(RS)-camptothecin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
tricyclic ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:13][CH2:14][C:15]1([OH:39])[C:20](=[O:21])[O:19][CH2:18][C:17]2[C:22]([N:24]3[C:28](=[CH:29][C:16]1=2)[C:27]1[N:30]=[C:31]2[C:36](=[CH:37][C:26]=1[CH2:25]3)[CH:35]=[CH:34][C:33]([NH2:38])=[CH:32]2)=[O:23]>[Pd]>[CH3:13][CH2:14][C:15]1([OH:39])[C:20](=[O:21])[O:19][CH2:18][C:17]2[C:22]([N:24]3[C:28](=[CH:29][C:16]1=2)[C:27]1[N:30]=[C:31]2[C:36](=[CH:37][C:26]=1[CH2:25]3)[CH:35]=[CH:34][C:33]([NH2:38])=[CH:32]2)=[O:23].[NH2:1][C:2]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]
|
Inputs


Step One
[Compound]
|
Name
|
10-nitro-20(RS)-camptothecin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Step Three
[Compound]
|
Name
|
tricyclic ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)N)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)N)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=O)C=CC(=C1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
